molecular formula C14H13NO3 B3032701 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one CAS No. 371756-61-5

3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one

Cat. No. B3032701
CAS RN: 371756-61-5
M. Wt: 243.26 g/mol
InChI Key: CKYBZVNQBVXTKP-UHFFFAOYSA-N
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Description

The compound 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is a coumarin derivative that has been synthesized and characterized for its potential applications in various fields, including medicinal chemistry. The compound is known for its distinctive structural features, which include a chromen-2-one backbone and a dimethylamino substituent, providing it with unique chemical and physical properties .

Synthesis Analysis

The synthesis of this coumarin derivative typically involves the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of a base such as piperidine in an ethanol solvent. This process results in the formation of the desired compound, which is then characterized using spectroscopic techniques like IR and 1H NMR, as well as elemental analysis . Other related compounds have been synthesized using similar methods, involving the condensation of dimethylamino phenol, aromatic aldehydes, and malonitrile .

Molecular Structure Analysis

The structure of the synthesized compound is confirmed through various spectroscopic methods. The IR and 1H NMR data provide insights into the functional groups and the molecular framework of the compound. The presence of keto-enol tautomers is indicated by the electronic absorption and emission spectra, which is a common feature in such coumarin derivatives .

Chemical Reactions Analysis

The compound exhibits interesting chemical behavior, such as enhanced fluorescence upon increasing the medium viscosity, which is attributed to increased molecular rigidity. This property has been exploited to test the compound as a novel DNA fluorescent stain, where it showed enhanced fluorescence upon uptake in DNA grooves . Additionally, the compound has been investigated for its antibacterial activity and acetylcholinesterase inhibition, showing promising results in the latter with a significant inhibition percentage .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the dimethylamino group contributes to its solubility and interaction with various solvents. The compound's fluorescence properties are particularly notable, as they change with the polarity and dielectric constant of the solvent, as well as with the viscosity of the medium. These properties are crucial for its potential applications as a fluorescent stain . Other synthesized chromene derivatives have also shown significant photochromic and redox properties, which are valuable for applications in materials science .

Scientific Research Applications

Synthesis and Biological Activity

3-(3-(Dimethylamino)acryloyl)-2H-chromen-2-one serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. Studies have reported its utility in the creation of azole systems and other novel compounds, confirming their structure through IR, 1H NMR, mass spectral, and elemental analysis. These synthesized compounds have shown high antimicrobial activity (Azab, Break, & El-Zahrani, 2016).

Antioxidant and Antimicrobial Properties

Research indicates the effectiveness of derivatives of this compound in antimicrobial and antioxidant activities. The reactivity of certain derivatives towards a variety of electrophiles and their subsequent screening for antimicrobial activities and cytotoxicity highlight the compound's potential in these areas (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).

Application in Heterocyclic Compound Synthesis

The compound is used in synthesizing new hydroxy ethers and heterocyclic compounds containing coumarin moieties. Its role in forming compounds like 4-hydroxy-3-(1H-pyrazol-3-yl)-2H-chromen-2-one demonstrates its versatility in chemical synthesis. These new products have been characterized by NMR, IR, and MS spectroscopy, and their antibacterial activity was evaluated, showing structure-dependent activity (Hamdi, Saoud, Romerosa, & Hassen, 2008).

Cytotoxic Activity in Cancer Research

Significant research has been conducted on the cytotoxic activity of derivatives of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one. Its role in synthesizing benzocoumarin derivatives under solvent-free conditions has been explored, with these compounds showing in vitro antiproliferative effects against various human cancer cell lines (Abdel-Aziem, Rashdan, Ahmed, & Shabaan, 2018).

Microwave Assisted Synthesis

Microwave-assisted synthesis of pyrazoline-based coumarin derivatives from this compound has been researched. This method is highlighted for its eco-friendliness and efficiency, producing target compounds in higher yields and less time compared to conventional methods. This approach is significant in the field of green chemistry (Ajani, Aderohunmu, Owolabi, Olomieja, & Jolayemi, 2018).

Future Directions

The compound showed enhanced fluorescence upon its uptake in DNA grooves and was therefore tested as a novel DNA fluorescent stain . This suggests potential future directions in the field of DNA analysis and imaging. Additionally, the compound’s antimicrobial properties and acetylcholinesterase inhibition activity suggest potential future applications in the development of new antimicrobial and neurotherapeutic agents .

Biochemical Analysis

Biochemical Properties

3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) activity. This compound interacts with the enzyme acetylcholinesterase, leading to the inhibition of its activity . The nature of this interaction involves the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to activate CREB-mediated neuroprotection in cell models of Alzheimer’s disease . It influences cell signaling pathways by increasing CREB-mediated gene expression through protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition enhances cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer’s disease. Additionally, this compound activates CREB-mediated gene expression by interacting with protein kinase A and Ca2+/calmodulin-dependent protein kinase II . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. Over time, this compound exhibits stability under various conditions, but it may degrade under extreme pH or temperature . Long-term effects on cellular function have been observed, with sustained inhibition of acetylcholinesterase activity and prolonged activation of CREB-mediated pathways . These effects suggest that this compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound exhibits neuroprotective effects by enhancing cholinergic transmission and activating CREB-mediated pathways . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and protein kinases, influencing their activity and function . This compound also affects metabolic flux and metabolite levels, modulating key biochemical pathways involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of this compound, ensuring its proper function and activity .

properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-15(2)8-7-12(16)11-9-10-5-3-4-6-13(10)18-14(11)17/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBZVNQBVXTKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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